![molecular formula C7H9N3O2S B061750 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-98-9](/img/structure/B61750.png)
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. It has also been shown to exhibit anticancer activity against various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and pain pathways. It has also been reported to modulate the immune system and exhibit antioxidant activity.
Biochemische Und Physiologische Effekte
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models, as well as exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is its potential application as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against different types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a subject of interest for researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide involves the reaction of 2-amino-4-methylpyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis of this compound has been reported in various scientific journals, and different methods have been used to obtain high yields and purity.
Eigenschaften
CAS-Nummer |
163136-98-9 |
|---|---|
Produktname |
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
Molekularformel |
C7H9N3O2S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-6-2-3-8-4-7(6)13(10,11)12/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
QYYONJOYAMSHBJ-UHFFFAOYSA-N |
SMILES |
CN1CNC2=C(S1(=O)=O)C=NC=C2 |
Kanonische SMILES |
CN1CNC2=C(S1(=O)=O)C=NC=C2 |
Synonyme |
2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
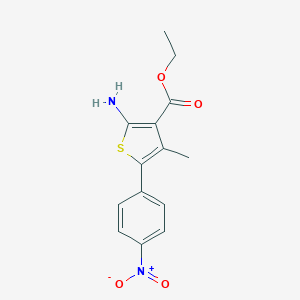
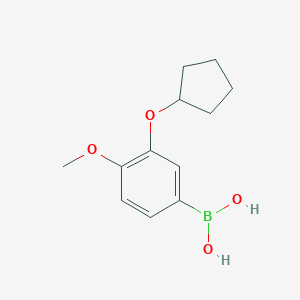
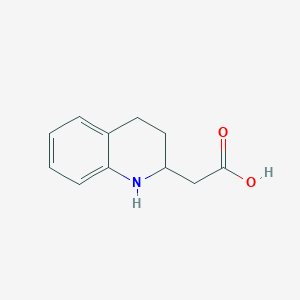
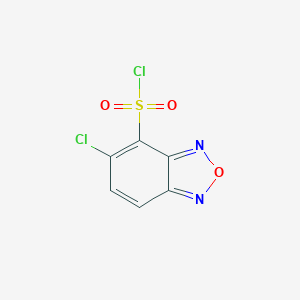
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
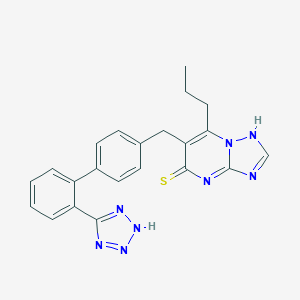


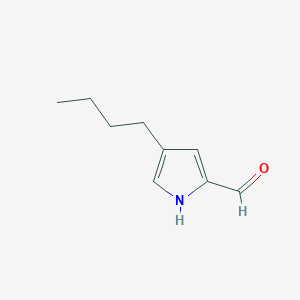
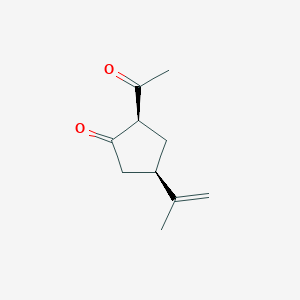
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
